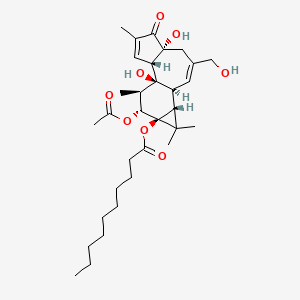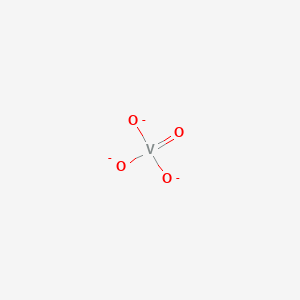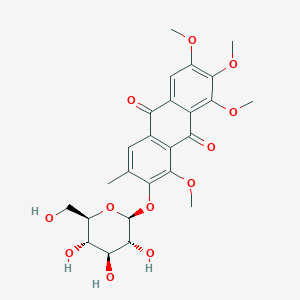
Zomepirac
Vue d'ensemble
Description
Le zomépirac est un médicament anti-inflammatoire non stéroïdien administré par voie orale qui possède des propriétés antipyrétiques. Il a été développé par McNeil Pharmaceutical et approuvé par la FDA en 1980. Le zomépirac était commercialisé sous forme de sel de sodium sous le nom de marque Zomax. Il était indiqué pour la prise en charge de la douleur légère à sévère et s'est avéré plus efficace que l'aspirine ou la codéine seule . Il a été retiré du marché en 1983 en raison de sa tendance à provoquer une anaphylaxie grave chez un petit sous-groupe de la population patiente .
Méthodes De Préparation
Le zomépirac peut être synthétisé à partir d'acétoacétate de diéthyle, de chloroacétone et de méthylamine aqueuse par modification de la synthèse de pyrrole de Hantzsch. La voie de synthèse implique les étapes suivantes :
Formation de l'intermédiaire 1 : L'acétoacétate de diéthyle réagit avec la chloroacétone et la méthylamine aqueuse pour former l'intermédiaire 1.
Saponification et monoestérification : L'intermédiaire 1 subit une saponification, une monoestérification et une décarboxylation thermique pour donner l'ester 2.
Acylation : L'ester 2 est acylé avec le N,N-diméthyl-p-chlorobenzamide.
Saponification finale : Le produit acylé subit une saponification finale pour produire du zomépirac.
Analyse Des Réactions Chimiques
Le zomépirac subit diverses réactions chimiques, notamment :
Oxydation : Le zomépirac peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées sur le zomépirac pour produire des formes réduites du composé.
Substitution : Le zomépirac peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le zomépirac a été étudié pour ses applications dans divers domaines :
Chimie : Le zomépirac a été utilisé comme composé modèle dans des études sur les médicaments anti-inflammatoires non stéroïdiens.
Biologie : La recherche s'est concentrée sur les effets biologiques du zomépirac, y compris ses propriétés anti-inflammatoires et analgésiques.
Médecine : Le zomépirac était utilisé en clinique pour la gestion de la douleur avant son retrait. Il a été comparé à d'autres analgésiques comme l'aspirine et la morphine en termes d'efficacité.
Mécanisme d'action
Le zomépirac exerce ses effets en inhibant la synthétase des prostaglandines, une enzyme impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle dans l'inflammation et la douleur. En inhibant cette enzyme, le zomépirac réduit la production de prostaglandines, ce qui conduit à ses effets anti-inflammatoires et analgésiques . Le zomépirac est métabolisé par l'UDP-glucuronosyltransférase en un glucuronide réactif, qui se lie de manière irréversible à l'albumine plasmatique .
Applications De Recherche Scientifique
Zomepirac has been studied for its applications in various fields:
Chemistry: this compound has been used as a model compound in studies of nonsteroidal anti-inflammatory drugs.
Biology: Research has focused on the biological effects of this compound, including its anti-inflammatory and analgesic properties.
Medicine: this compound was used clinically for pain management before its withdrawal. It has been compared to other analgesics like aspirin and morphine in terms of efficacy.
Mécanisme D'action
Zomepirac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting this enzyme, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects . This compound is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .
Comparaison Avec Des Composés Similaires
Le zomépirac est chimiquement lié au tolmétin, un autre médicament anti-inflammatoire non stéroïdien. Les deux composés inhibent la synthèse des prostaglandines, mais le zomépirac s'est avéré plus efficace dans certains contextes cliniques . D'autres composés similaires comprennent :
Étoricoxib : Un autre médicament anti-inflammatoire non stéroïdien avec des mécanismes d'action similaires.
Kétoprofène : Un médicament anti-inflammatoire non stéroïdien utilisé pour la prise en charge à court terme de la douleur modérée à sévère.
Aspirine : Un médicament anti-inflammatoire non stéroïdien largement utilisé qui a des effets antiplaquettaires.
Le zomépirac se distingue par sa structure chimique spécifique, qui comprend un cycle pyrrole au lieu du cycle benzénique central que l'on retrouve dans de nombreux autres médicaments anti-inflammatoires non stéroïdiens .
Propriétés
IUPAC Name |
2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNMYWKKDOREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64092-48-4 (hydrochloride salt) | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023754 | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-31-2, 64092-49-5 | |
| Record name | Zomepirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOMEPIRAC SODIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zomepirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOMEPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)



